3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid
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Overview
Description
3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid is a complex organic compound that features a benzimidazole core, a fluorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, typically using a fluorobenzene derivative.
Formation of Diazocane Ring: The diazocane ring is formed through a cyclization reaction involving appropriate diamine and dihaloalkane precursors.
Attachment of Propanoic Acid Moiety: The propanoic acid moiety is introduced through an esterification reaction followed by hydrolysis.
Sulfuric Acid Addition: The final step involves the addition of sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the propanoic acid moiety.
Reduction: Reduction reactions can occur at the fluorophenyl group and the benzimidazole core.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core and propanoic acid moiety.
Reduction: Reduced forms of the fluorophenyl group and benzimidazole core.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its ability to bind to proteins can be exploited in various biological assays.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Possible applications in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Application in analytical techniques for the detection and quantification of various substances.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The benzimidazole core and fluorophenyl group are key structural features that facilitate binding to these targets. The propanoic acid moiety may also play a role in the compound’s activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[2-[5-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid
- 3-[4-[2-[5-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid
Uniqueness
- Fluorophenyl Group : The presence of the fluorophenyl group distinguishes this compound from its analogs with different halogen substitutions.
- Biological Activity : The specific arrangement of functional groups may confer unique biological activities not observed in similar compounds.
- Chemical Stability : The compound’s stability under various conditions may differ from that of its analogs, making it more suitable for certain applications.
Biological Activity
The compound 3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid; sulfuric acid is a complex molecule with potential biological activities attributed to its benzimidazole and diazocane moieties. This article synthesizes existing research on its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets. The sulfuric acid component may facilitate solubility and bioavailability.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures display activity against various Gram-positive and Gram-negative bacteria. A comparative analysis of MIC (Minimum Inhibitory Concentration) values for related benzimidazole derivatives is presented in Table 1.
Compound | MIC (μg/ml) | Activity Type | Reference |
---|---|---|---|
Compound 1 | 50 | Antibacterial (S. typhi) | |
Compound 2 | 250 | Antifungal (C. albicans) | |
Compound 3 | 12.5 | Antibacterial (S. typhi) |
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a benzimidazole derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 μM .
Analgesic and Anti-inflammatory Effects
The compound may also exhibit analgesic and anti-inflammatory effects, typical of many benzimidazole derivatives. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent pain relief .
Case Studies
- In Vivo Studies : A study conducted on a related benzimidazole compound showed promising results in reducing inflammation in a rat model of arthritis. The compound significantly decreased paw swelling compared to control groups, indicating potential therapeutic applications in inflammatory diseases .
- Clinical Trials : Preliminary clinical trials involving similar compounds have reported improved pain management in patients suffering from chronic pain conditions, suggesting that the compound may share these beneficial effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the benzimidazole ring or substituents such as the fluorophenyl group can enhance potency and selectivity for specific biological targets. For instance, introducing electron-withdrawing groups has been associated with increased antibacterial activity .
Properties
CAS No. |
167264-26-8 |
---|---|
Molecular Formula |
C31H37FN4O6S |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid |
InChI |
InChI=1S/C31H35FN4O2.H2O4S/c32-27-14-11-26(12-15-27)23-36-29-6-2-1-5-28(29)33-31(36)35-20-3-18-34(19-4-21-35)22-17-25-9-7-24(8-10-25)13-16-30(37)38;1-5(2,3)4/h1-2,5-12,14-15H,3-4,13,16-23H2,(H,37,38);(H2,1,2,3,4) |
InChI Key |
DBIGVHCHHUWMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCCN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCC5=CC=C(C=C5)CCC(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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